molecular formula C12H17NO B1275004 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 61855-46-7

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No. B1275004
CAS RN: 61855-46-7
M. Wt: 191.27 g/mol
InChI Key: WYUZAQKIFRPZED-UHFFFAOYSA-N
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Description

The compound "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" is a derivative of the tetrahydroquinoline class, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure is characterized by a tetrahydroquinoline core with methyl groups at the 2, 2, and 4 positions, and a hydroxyl group at the 6 position. This structure is a key feature in its reactivity and its potential as a pharmacophore .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives typically involves the condensation of cyclohexanones with cyanoguanidine or similar reagents. For example, in the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines, the corresponding 4-(arylmethyl)cyclohexanones were condensed with cyanoguanidine to form the tetrahydroquinazoline analogues . Although the exact synthesis of "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" is not detailed in the provided papers, similar methodologies could be applied, with modifications to introduce the specific substituents at the appropriate positions on the tetrahydroquinoline ring.

Molecular Structure Analysis

The molecular structure of "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" is likely to exhibit significant delocalization of electrons due to the conjugated system within the tetrahydroquinoline ring. The presence of methyl groups can influence the electron density and steric hindrance, affecting the compound's reactivity and interaction with biological targets. The hydroxyl group at the 6 position is a functional group that can participate in hydrogen bonding and can be a site for further chemical modifications .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including oxidation and photolysis. It has been shown that similar tetrahydroquinoline derivatives can be converted to quinone-imines through interaction with peroxy radicals, oxygen, and peroxides . Additionally, photolysis of related compounds leads to the formation of aminyl radicals, which can undergo dimerization or react with oxygen to form nitroxyl radicals . These reactions are important for understanding the compound's behavior as an antioxidant or in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol" can be inferred from studies on similar compounds. For instance, the fluorescence emission of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) has been characterized, and its fluorescence intensity is affected by factors such as solvent, acidity, and continuous irradiation . The compound's reactivity with oxygen and its radical scavenging ability are also notable, as they contribute to its potential as an antioxidant . These properties are crucial for applications in preventing oxidative degradation of polymers and possibly in therapeutic contexts.

Scientific Research Applications

Radical Formation and Photolysis Studies

  • Radical Formation: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has been studied for its role in the formation of nitroxyl radicals. This was observed during the oxidation of its derivatives, as supported by EPR spectroscopy (Shikhaliev et al., 1988).
  • Photolysis: The compound undergoes photolysis, leading to the formation of aminyl radicals. This process was explored in detail, including the mechanism and products of this photolysis (Malkin et al., 1981).

Agricultural Applications

  • Growth Stimulation in Agriculture: Remarkably, derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol have been found effective as growth stimulants in agricultural crops like eggplant and rhododendrons. This was demonstrated through increased seed germination, plant height, and yield (Vostrikova et al., 2021); (Vostrikova et al., 2020).

Photoinduced Addition Studies

  • Photoinduced Reactions: The compound has been utilized in studies of photoinduced addition reactions, such as the addition of water and methanol to its double bond, forming Markovnikov adducts. This research sheds light on the kinetics and mechanisms involved in these reactions (Nekipelova et al., 2002).

Chemical Synthesis and Properties

  • Synthesis of Derivatives: Research has focused on synthesizing various derivatives of this compound and studying their properties, such as their radical analogs and reactions with other elements like Fe3+ ions (Ivanov et al., 1981).

Conservation Science

  • Application in Heritage Conservation: An intriguing application was discovered when prehistoric artifacts turned blue due to the presence of derivatives of 2,2,4-Trimethyl-1,2-dihydroquinoline, related to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol. This highlighted the compound's role in unexpected chemical reactions affecting heritage materials (Tapparo et al., 2011).

Antioxidant Studies

  • Antioxidant Activity: The compound's potential as an antioxidant has been studied. For example, its reaction with alkylperoxyls was examined to understand its mechanism of action as an antioxidant (Taimr, 1994).

properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZAQKIFRPZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403212
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

CAS RN

61855-46-7
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
徐秀娟, 薛云, 胡军, 白家峰, 马骥… - Tobacco Science & …, 2023 - search.ebscohost.com
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Number of citations: 0 search.ebscohost.com

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